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Compound of Interest

Compound Name: LDC4297 hydrochloride

Cat. No.: B10798903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 7 (CDK7)

inhibitors: LDC4297 hydrochloride and SY-1365. While both compounds target the same key

regulator of transcription and cell cycle, their development paths and reported data present

distinct profiles. This document summarizes their preclinical and clinical findings to date,

offering a valuable resource for researchers in oncology and related fields.

At a Glance: LDC4297 Hydrochloride vs. SY-1365
Feature LDC4297 Hydrochloride SY-1365 (Mevociclib)

Primary Indication Antiviral (preclinical)
Oncology (clinical development

discontinued)

Mechanism of Action
Selective, reversible CDK7

inhibitor

Potent and selective covalent

CDK7 inhibitor

Clinical Development Stage Preclinical Phase 1 (Terminated)

Key Preclinical Findings

Potent antiviral activity,

particularly against HCMV.[1]

[2] Induces apoptosis in some

cancer cell lines.[3]

Broad anti-proliferative activity

in cancer cell lines.[4][5] In

vivo tumor growth inhibition in

xenograft models.[6][7][8]

Preclinical Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10798903?utm_src=pdf-interest
https://www.benchchem.com/product/b10798903?utm_src=pdf-body
https://www.benchchem.com/product/b10798903?utm_src=pdf-body
https://www.medchemexpress.com/LDC4297.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356785/
https://www.caymanchem.com/product/23398/ldc-4297
https://d1io3yog0oux5.cloudfront.net/_484482de1208a55b859718291a3c03ac/syros/db/353/1875/pdf/SY-1365+AACR+poster+032817.pdf
https://www.researchgate.net/figure/Distribution-of-growth-parameters-in-response-to-SY-1365-for-376-human-cancer-cell-lines_fig3_332946629
https://firstwordpharma.com/story/4767293
https://synapse.patsnap.com/article/targeting-cdk7-with-sy-1365-unveiling-a-novel-therapeutic-approach-for-aggressive-solid-tumors
https://www.biospace.com/syros-pharma-presents-new-preclinical-data-at-aacr-showing-anti-tumor-activity-of-sy-1365-its-first-in-class-selective-cdk7-inhibitor-in-multiple-di
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the available quantitative preclinical data for LDC4297
hydrochloride and SY-1365.

Table 1: In Vitro Kinase Inhibitory Activity
Compound Target IC50

LDC4297 hydrochloride CDK7 0.13 nM[1]

SY-1365 CDK7 84 nM[9]

Table 2: In Vitro Anti-proliferative and Antiviral Activity
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Compound Cell Line / Virus Assay EC50 / IC50 / GI50

LDC4297

hydrochloride

Human

Cytomegalovirus

(HCMV)

Antiviral Assay 24.5 nM[1][10]

Herpes Simplex Virus-

1 (HSV-1)
Antiviral Assay 0.02 µM[1]

Varicella-Zoster Virus

(VZV)
Antiviral Assay 0.06 µM[1]

Human Fibroblasts

(HFF)

Anti-proliferative

Assay
GI50: 4.5 µM[1]

A549, HeLa, HCT116 Apoptosis Assay

10-100 nM

(concentration-

dependent)[3]

Pancreatic Cancer

Cell Lines (Panc89,

PT45, BxPc3)

Viability Assay
Effective at ≤ 0.3

µM[11]

SY-1365

Various Solid Tumor

Cell Lines (Breast,

Ovarian, Colorectal,

Lung)

Anti-proliferative

Assay
Low nM range[4]

Acute Myeloid

Leukemia (AML) Cell

Lines

Cell Viability Assay

Similar or superior to

standard anti-

leukemic drugs[12]

Table 3: In Vivo Anti-tumor Activity (SY-1365)
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Xenograft Model Treatment Outcome

Triple Negative Breast Cancer

(TNBC) Patient-Derived

Xenograft (PDX)

SY-1365

Substantial tumor growth

inhibition, including

regressions.[8]

High-Grade Serous Ovarian

Cancer (HGSOC) PDX models

with RB pathway alterations

SY-1365
90% (9 out of 10) of models

responded to treatment.[6]

High-Grade Serous Ovarian

Cancer (HGSOC) PDX models

without defined RB alterations

SY-1365
40% (6 out of 15) of models

responded to treatment.[6]

Clinical Trial Overview: SY-1365 (NCT03134638)
SY-1365 was the first selective CDK7 inhibitor to enter clinical trials.[13]

Phase: 1[14]

Title: A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with

Advanced Solid Tumors.[14]

Status: Terminated[13]

Rationale for Discontinuation: The development of SY-1365 was discontinued in 2019 due to

a suboptimal clinical profile.[13] Preclinical and clinical data suggested that sustained

therapeutic CDK7 inhibition required higher doses or more frequent administration, which led

to an unacceptable treatment burden for patients.[13]

Study Design: The trial consisted of a dose-escalation phase (Part 1) to determine the

recommended Phase 2 dose and an expansion phase (Part 2) to evaluate safety and

preliminary anti-tumor activity in patients with select solid tumors, including ovarian and

breast cancer.[14][15] SY-1365 was administered intravenously.[14]

No clinical trials for LDC4297 hydrochloride have been registered to date.
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Both LDC4297 hydrochloride and SY-1365 exert their effects through the inhibition of CDK7.

CDK7 is a crucial component of two key cellular complexes: the CDK-activating kinase (CAK)

complex and the general transcription factor TFIIH.

As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as

CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.

As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.

By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis and suppress

the transcription of key oncogenes.

CDK7 Inhibitors CDK7 Complexes Downstream Effects

LDC4297
Hydrochloride

CDK7/Cyclin H/MAT1
(CAK Complex)

CDK7/Cyclin H/MAT1
(in TFIIH)SY-1365
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Fig 1. General signaling pathway of CDK7 inhibition.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of LDC4297 hydrochloride and SY-1365.

In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK7.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b10798903?utm_src=pdf-body
https://www.benchchem.com/product/b10798903?utm_src=pdf-body-img
https://www.benchchem.com/product/b10798903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare reaction mix:
- Recombinant CDK7/Cyclin H/MAT1

- Kinase buffer
- Substrate (e.g., Rb protein or peptide)

Add test compound
(LDC4297 or SY-1365)

at various concentrations

Initiate reaction
by adding ATP

Incubate at 37°C

Measure kinase activity
(e.g., ADP-Glo, LanthaScreen)

Calculate IC50 value

End

Click to download full resolution via product page

Fig 2. Workflow for an in vitro CDK7 kinase assay.

Protocol:

A reaction mixture containing recombinant human CDK7/Cyclin H/MAT1 enzyme, a suitable

kinase buffer, and a substrate (e.g., a peptide derived from the C-terminal domain of RNA

Polymerase II) is prepared.
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The test compound (LDC4297 hydrochloride or SY-1365) is added to the reaction mixture

at a range of concentrations.

The kinase reaction is initiated by the addition of ATP.

The mixture is incubated at 37°C for a defined period to allow for substrate phosphorylation.

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is

quantified using a detection reagent.

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is

calculated from the dose-response curve.[16][17][18]

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of the compounds on

cultured cancer cells.
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Start

Seed cells in a
96-well plate

Treat cells with varying
concentrations of

LDC4297 or SY-1365

Incubate for 48-72 hours

Add MTT reagent to each well

Incubate for 2-4 hours

Add solubilization solution
(e.g., DMSO) to dissolve

formazan crystals

Measure absorbance
at ~570 nm

Calculate IC50/GI50 value

End

Click to download full resolution via product page

Fig 3. Workflow for a cell viability (MTT) assay.
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Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of LDC4297 hydrochloride or SY-

1365 and incubated for a period of 48 to 72 hours.

Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

After a few hours of incubation, a solubilizing agent (such as DMSO) is added to dissolve the

formazan crystals.

The absorbance of the resulting purple solution is measured using a microplate reader at a

wavelength of approximately 570 nm.

The IC50 or GI50 value is determined by plotting the percentage of cell viability against the

compound concentration.[19][20][21][22][23]

Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
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Fig 4. Workflow for a tumor xenograft model study.

Protocol:
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Human cancer cells are injected subcutaneously into the flank of immunocompromised mice

(e.g., nude or SCID mice).

Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

Mice are then randomized into treatment and control (vehicle) groups.

The test compound (e.g., SY-1365) is administered to the treatment group according to a

specific dose and schedule (e.g., intravenously, twice weekly).

Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

Body weight and general health of the mice are also monitored.

The study continues for a predetermined period or until the tumors in the control group reach

a specified size.

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to

the control group.[24][25][26][27]

Conclusion
LDC4297 hydrochloride and SY-1365 are both potent inhibitors of CDK7, but their

development trajectories have diverged significantly. LDC4297 hydrochloride has shown

promise in preclinical antiviral studies, while SY-1365, despite demonstrating preclinical anti-

tumor activity, was discontinued during Phase 1 clinical trials due to an unfavorable therapeutic

window. The data and protocols presented in this guide offer a comparative basis for

researchers to understand the preclinical profiles of these two CDK7 inhibitors and to inform

the design of future studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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